

A Comparative Analysis of BMS-933043 and EVP-6124 in Preclinical Cognitive Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) partial agonists, **BMS-933043** and EVP-6124 (also known as encenicline), in preclinical models of cognition. The following sections detail their performance, the experimental protocols used for evaluation, and the underlying signaling pathways.

Efficacy in Preclinical Cognitive Models

Both **BMS-933043** and EVP-6124 have demonstrated pro-cognitive effects in various animal models. A key distinction observed in a head-to-head comparison is the dose-response relationship, with **BMS-933043** showing efficacy across a broader dose range compared to the narrower effective dose window of EVP-6124, which exhibits a more pronounced inverted-U shaped dose-effect curve[1].

In Vitro Characterization

A direct comparison of the two compounds using voltage clamp electrophysiology on HEK293 cells expressing human $\alpha 7$ nAChRs revealed differences in their intrinsic activity. Relative to acetylcholine, EVP-6124 demonstrated higher intrinsic activity based on both peak current response (32% for EVP-6124 vs. 24% for BMS-933043) and net charge (136% for EVP-6124 vs. 78% for BMS-933043)[1].



Compound	Target	Mechanism of Action	In Vitro Potency (EC50)
BMS-933043	α7 nAChR	Partial Agonist	23.4 nM (rat α7 nAChR)[2]
EVP-6124	α7 nAChR	Partial Agonist	Ki = 9.98 nM (displacement of [3H]- MLA)[3]

Preclinical Efficacy Data



Cognitive Model	Species	Compound	Dose	Key Findings
Visuo-spatial Paired Associates Learning (vsPAL) - Scopolamine- induced deficit	Non-human primates	BMS-933043	0.03 - 0.3 mg/kg	Ameliorated scopolamine-induced cognitive deficits across a 10-fold dose range[1].
EVP-6124	0.03 mg/kg	Effective at a single dose only, with higher doses losing efficacy[1].		
Novel Object Recognition (NOR) - Scopolamine- induced deficit	Rats	EVP-6124	0.3 mg/kg, p.o.	Significantly restored memory function[3][4].
Novel Object Recognition (NOR) - Natural forgetting	Rats	EVP-6124	0.3 mg/kg, p.o.	Improved memory with a 24-hour retention time[3][4].
Neurotransmitter Efflux	Rats	EVP-6124	0.1 mg/kg, s.c.	Increased dopamine, acetylcholine, and glutamate efflux in the medial prefrontal cortex and nucleus accumbens[5].

Signaling Pathways and Experimental Workflows



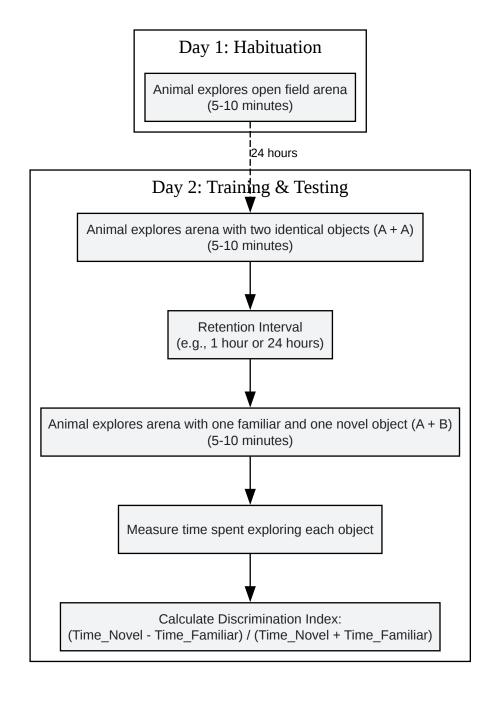
The pro-cognitive effects of both **BMS-933043** and EVP-6124 are mediated through the activation of the $\alpha 7$ nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory.



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Caption: α 7 nAChR signaling pathway activated by partial agonists.





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Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Experimental Protocols

Detailed methodologies for key preclinical cognitive models are provided below.

Novel Object Recognition (NOR) Test



The NOR test is a widely used assay to evaluate learning and memory in rodents, leveraging their innate preference for novelty[6][7].

1. Apparatus:

- An open-field arena, typically square or circular, made of a non-porous material for easy cleaning.
- A set of objects that vary in shape, color, and texture but are of similar size and complexity to avoid innate preferences. Objects should be heavy enough that the animal cannot displace them.

2. Procedure:

- Habituation Phase (Day 1): The animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment[8].
- Training/Familiarization Phase (Day 2): Two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes)[6][8].
- Retention Interval: Following the training phase, the animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
- Testing Phase (Day 2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent actively exploring each object (e.g., sniffing, touching with nose or paws) is recorded for a set period (e.g., 5-10 minutes)[6][8].

3. Data Analysis:

A discrimination index is calculated to quantify recognition memory. A positive index indicates
that the animal spent more time exploring the novel object, suggesting it remembers the
familiar one.

Morris Water Maze (MWM)

The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory[9].



1. Apparatus:

- A large circular pool (e.g., 1.2-2.0 meters in diameter) filled with water made opaque with non-toxic paint or powdered milk[10].
- An escape platform submerged just below the water's surface.
- Various distal visual cues are placed around the room and remain in fixed positions throughout the experiment.

2. Procedure:

- Acquisition/Training Phase (Multiple Days):
 - The animal is placed in the water at one of several predetermined start locations, facing the wall of the pool[9].
 - The animal must swim to find the hidden escape platform. The time taken to find the platform (escape latency) is recorded.
 - If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it[10].
 - The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds)
 before the next trial begins from a different start location.
 - This is typically repeated for several trials per day over several consecutive days.
- Probe Trial (Final Day):
 - The escape platform is removed from the pool.
 - The animal is allowed to swim freely for a set duration (e.g., 60 seconds)[11].
 - The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

3. Data Analysis:



- During the acquisition phase, a decrease in escape latency across days indicates learning.
- In the probe trial, a significant preference for the target quadrant over the other quadrants indicates robust spatial memory.

Clinical Context

While preclinical data provides a foundational comparison, it is important to note the clinical development trajectories of these compounds. EVP-6124 (encenicline) advanced to Phase 3 clinical trials for Alzheimer's disease and schizophrenia. Initial Phase 2b trials in Alzheimer's disease showed statistically significant improvements in cognition and clinical function at a 2.0 mg dose[12][13]. However, subsequent Phase 3 trials for schizophrenia did not show a statistically significant difference between encenicline and placebo[14]. Information on the clinical development of **BMS-933043** is less publicly available, though Bristol-Myers Squibb continues to investigate novel treatments for cognitive impairment in Alzheimer's disease[15] [16][17].

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References

- 1. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning | PLOS One [journals.plos.org]
- 2. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications -PMC [pmc.ncbi.nlm.nih.gov]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Experiment PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study to Assess Efficacy and Safety of KarXT for the Treatment of Psychosis Associated With Alzheimer's Disease (ADEPT-2) | BMS Clinical Trials [bmsclinicaltrials.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Alzheimer's Disease Clinical Trials | BMS Clinical Trials [bmsclinicaltrials.com]
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